molecular formula C7H4OS B1315982 5-Ethynylthiophene-2-carbaldehyde CAS No. 206768-21-0

5-Ethynylthiophene-2-carbaldehyde

Cat. No. B1315982
M. Wt: 136.17 g/mol
InChI Key: AOLOQUDYRSUFBE-UHFFFAOYSA-N
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Patent
US08481525B2

Procedure details

To a solution of 5-ethynylthiophene-2-carbaldehyde (88 mg, 0.646 mmol), morpholine (56 uL, 0.646 mmol) in 1,2-dichloroethane (3.0 mL) was added a drop of AcOH. The mixture was stirred for 15 min and then NaBH(OAc)3 (205 mg, 0.969 mmol) was added and stirred at room temperature for 18 h. The reaction was diluted with CH2Cl2 (30 mL) and washed with saturated NaHCO3 (2×5 mL), brine (5 mL), and the organic layer dried over MgSO4. The solvent was removed and the residue purified by column chromatography (silica gel, hexanes/EtOAc, 3:1) to give the title product (80 mg, 60%); MS ESI [M+H]+ 208.08, calcd for [C11H13NOS+H]+ 207.8.
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([CH:8]=O)=[CH:5][CH:4]=1)#[CH:2].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl.C(Cl)Cl>[C:1]([C:3]1[S:7][C:6]([CH2:8][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1)#[CH:2] |f:3.4|

Inputs

Step One
Name
Quantity
88 mg
Type
reactant
Smiles
C(#C)C1=CC=C(S1)C=O
Name
Quantity
56 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
205 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×5 mL), brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, hexanes/EtOAc, 3:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#C)C1=CC=C(S1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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